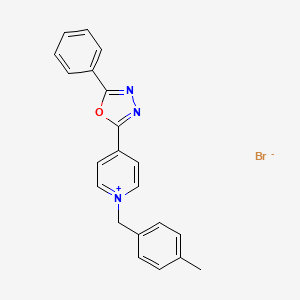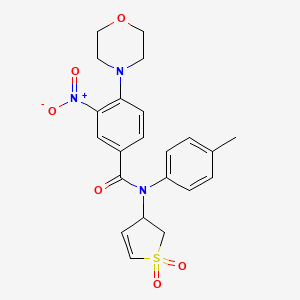
6-bromo-N-(3,5-dimethylphenyl)-4-quinazolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-N-(3,5-dimethylphenyl)-4-quinazolinamine is a chemical compound that has been used extensively in scientific research for its potential therapeutic applications. This compound is a member of the quinazolinamine family of compounds, which are known for their diverse pharmacological activities.
Mécanisme D'action
The mechanism of action of 6-bromo-N-(3,5-dimethylphenyl)-4-quinazolinamine is not fully understood. However, it has been shown to inhibit the activity of several enzymes involved in cancer cell proliferation and angiogenesis. Additionally, it has been shown to inhibit the replication of influenza A virus by targeting the viral nucleoprotein.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. Additionally, it has been shown to have antiviral activity against influenza A virus. However, its effects on normal cells and tissues have not been extensively studied.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-bromo-N-(3,5-dimethylphenyl)-4-quinazolinamine in lab experiments is its potential therapeutic applications. It has been shown to have anticancer, anti-inflammatory, and antiviral properties, making it a potential candidate for the development of new drugs. Additionally, it can be synthesized in large quantities using a relatively simple synthesis method. However, one limitation of using this compound in lab experiments is its potential toxicity. Its effects on normal cells and tissues have not been extensively studied, and it may have adverse effects on the body if used in high doses.
Orientations Futures
There are several future directions for research on 6-bromo-N-(3,5-dimethylphenyl)-4-quinazolinamine. One direction is to further investigate its potential therapeutic applications, specifically in the treatment of lung cancer, rheumatoid arthritis, and influenza A virus infections. Additionally, its effects on normal cells and tissues should be studied to determine its potential toxicity. Furthermore, its mechanism of action should be further elucidated to identify potential targets for drug development. Finally, new synthesis methods should be developed to improve the yield and purity of the compound.
Méthodes De Synthèse
The synthesis of 6-bromo-N-(3,5-dimethylphenyl)-4-quinazolinamine involves the reaction of 3,5-dimethylaniline with 2-bromo-4-nitroaniline in the presence of a palladium catalyst. The resulting product is then reduced using hydrogen gas and a palladium catalyst to yield this compound. This synthesis method has been reported in several scientific publications and has been used to produce large quantities of the compound for research purposes.
Applications De Recherche Scientifique
6-bromo-N-(3,5-dimethylphenyl)-4-quinazolinamine has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties, specifically in the treatment of lung cancer. In addition, it has been shown to have anti-inflammatory and anti-angiogenic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, it has been shown to have antiviral activity against influenza A virus, making it a potential candidate for the development of new antiviral drugs.
Propriétés
IUPAC Name |
6-bromo-N-(3,5-dimethylphenyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3/c1-10-5-11(2)7-13(6-10)20-16-14-8-12(17)3-4-15(14)18-9-19-16/h3-9H,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXQPNFKXBNVRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC=NC3=C2C=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-methoxyphenyl)-4-{[(4-methylphenyl)amino]methylene}-1,3(2H,4H)-isoquinolinedione](/img/structure/B4937161.png)
![2,3,3-trichloro-2-propen-1-yl 6-{[(4-acetylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B4937167.png)
![2-bromo-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide](/img/structure/B4937175.png)

![N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4937193.png)
![4-{2,5-dioxo-3-[4-(2-pyrimidinyl)-1-piperazinyl]-1-pyrrolidinyl}benzoic acid](/img/structure/B4937195.png)
![N-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4937201.png)
![4-methyl-3-[(2-oxocyclohexyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4937209.png)
![3-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoic acid](/img/structure/B4937229.png)

![ethyl 2-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B4937236.png)

![3-bromo-4-ethoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4937253.png)
![N-(2,4-dimethoxyphenyl)-2-oxo-2-[2-(2-thienylcarbonyl)hydrazino]acetamide](/img/structure/B4937257.png)